Akt inhibitor VIII

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Akt inhibitor VIII mechanism of action

Experimental Protocol

To help you design experiments, here is a detailed methodology for using Akt inhibitor VIII, adapted from a published protocol investigating MMP-1 expression [1].

- Preparation: Dissolve this compound in DMSO. A common vehicle control is 0.1% DMSO (v/v) in cell culture medium.

- Cell Pretreatment: Pre-treat cells with 5 μM of this compound for 1 hour.

- Stimulation: Following pretreatment, incubate cells with or without other cytokines or growth factors for a further hour (e.g., IL-13 at 2.5 ng/ml).

- Activation: Stimulate the cells with the primary agent (e.g., TNF-α at 5 ng/ml) for 24 hours.

- Sample Collection: Collect cell supernatants for analysis (e.g., by ELISA for your protein of interest). The protocol specifies storing samples at -20°C until analysis [1].

Mechanism & Therapeutic Context

This compound binds to the interface between the Pleckstrin Homology (PH) domain and the kinase domain, locking Akt in an inactive conformation that prevents membrane translocation and activation [2] [3]. This allosteric mechanism contrasts with ATP-competitive inhibitors like capivasertib, which bind the active kinase conformation [4] [2].

The following diagram illustrates the functional consequence of this allosteric inhibition on Akt signaling.

Inhibitor blocks Akt activation by preventing membrane binding and phosphorylation.

A key functional consequence of this mechanism is its susceptibility to resistance from the Akt1 E17K mutation. This mutation occurs in the PH domain and is known to promote the active, open conformation of Akt. Since allosteric inhibitors like this compound depend on binding the inactive conformation, the E17K mutation can reduce their potency [2].

Comparison with Other Akt Inhibitor Classes

This compound represents one pharmacological approach among several. The broader clinical development of Akt inhibitors includes other allosteric inhibitors and ATP-competitive agents [4].

| Inhibitor Class | Mechanism | Example Drugs | Key Feature |

|---|---|---|---|

| Allosteric | Binds PH-kinase domain interface; inactive conformation [2] [3] | MK-2206, Miransertib (ARQ 092), This compound | High selectivity; susceptible to E17K mutation [2] |

| ATP-competitive | Binds active kinase conformation; competes with ATP [4] [2] | Capivasertib (AZD5363), Ipatasertib (GDC-0068) | Potency unaffected by E17K mutation [2] |

| PH Domain Competitors | Prevents PIP3 binding and membrane recruitment [4] [3] | Perifosine | - |

References

- 1. Effect of this compound on MMP‐1 protein expression [bio-protocol.org]

- 2. A systematic molecular and pharmacologic evaluation of ... [nature.com]

- 3. Novel Inhibitors of AKT: Assessment of a Different Approach ... [pmc.ncbi.nlm.nih.gov]

- 4. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]

Molecular Mechanism of Allosteric Inhibition

Akt inhibitor VIII is a prototypical allosteric inhibitor that exploits the natural regulatory mechanism of Akt. Its selectivity and mechanism are derived from its ability to bind to a specific, interdomain allosteric site [1].

- Inactive Conformation Stabilization: In its inactive state, Akt exists in a "PH-in" conformation where the Pleckstrin Homology (PH) domain interacts with the kinase domain, preventing substrate access. This compound binds precisely at the interface of these two domains, locking Akt in this inactive state [2] [1].

- Prevention of Activation: By maintaining this closed conformation, the inhibitor structurally hinders the phosphorylation of Akt at its two key activation sites: T308 in the kinase domain's activation loop by PDK1 and S473 in the C-terminal hydrophobic motif by mTORC2. Without these phosphorylation events, Akt cannot achieve its active, "PH-out" conformation [3] [1].

- Isoform Selectivity: Although the three Akt isoforms (Akt1, Akt2, Akt3) are highly similar, the allosteric binding pocket contains subtle structural differences. Inhibitor VIII and similar compounds show variable selectivity towards the different isoforms by exploiting these minor variations in the interdomain pocket [4].

The following diagram illustrates the conformational states of Akt and the mechanism of allosteric inhibition.

The diagram shows how an allosteric inhibitor stabilizes Akt's inactive state, preventing its phosphorylation and activation.

Experimental Protocols for Validation

To confirm the allosteric inhibition of Akt in a research setting, the following key methodologies are employed. These protocols typically use cell lysates from cancer cell lines treated with the inhibitor.

Western Blot Analysis of Phospho-Inhibition

This is a fundamental experiment to demonstrate that the inhibitor prevents Akt activation.

- Cell Treatment and Lysis: Culture Akt-dependent cells (e.g., LNCaP prostate cancer cells). Treat with a dose range of this compound (a common working concentration is 1-10 µM) for 2-16 hours. Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors [5].

- Protein Quantification and Electrophoresis: Quantify protein concentration using a Bradford or BCA assay. Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel for SDS-PAGE separation [5].

- Membrane Transfer and Blocking: Transfer proteins to a nitrocellulose membrane. Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with Tween-20) for 1 hour at room temperature [5].

- Antibody Incubation:

- Primary Antibodies: Incubate with specific antibodies overnight at 4°C.

- Phospho-Akt (Ser473) (Cell Signaling Technology #4060) - Most critical for showing inhibition.

- Phospho-Akt (Thr308) (Cell Signaling Technology #13038).

- Total Akt (Cell Signaling Technology #4685) - Loading control.

- Phospho-PRAS40 (Thr246) (Cell Signaling Technology #13175) - Downstream substrate readout.

- Secondary Antibody: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature [5].

- Primary Antibodies: Incubate with specific antibodies overnight at 4°C.

- Detection: Develop the membrane using enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imager. Successful inhibition is indicated by a dose-dependent decrease in p-Akt (S473 and T308) and p-PRAS40, while total Akt levels remain unchanged [5].

Cellular Viability and Apoptosis Assays

These assays determine the functional biological consequences of Akt inhibition.

- Cell Viability (CCK-8 Assay):

- Seed cells in a 96-well plate and treat with a dose range of this compound for 48-72 hours.

- Add 10 µL of CCK-8 solution per well and incubate for 2-4 hours at 37°C.

- Measure the absorbance at 450 nm. Calculate the percentage of viability relative to DMSO-treated control cells to generate dose-response curves and determine the IC50 value [6].

- Apoptosis Assay (Flow Cytometry):

- Treat cells with inhibitor VIII for 24-48 hours. Harvest cells and resuspend in binding buffer.

- Stain cells with Annexin V-FITC and a viability dye like 7-AAD for 15 minutes in the dark.

- Analyze by flow cytometry. The induction of apoptosis is quantified by the increase in the Annexin V-positive cell population [6] [5].

Comparative Analysis of Akt Inhibitor Classes

The table below summarizes key differences between allosteric inhibitors like this compound and other classes of Akt inhibitors.

| Feature | Allosteric Inhibitors (e.g., this compound, MK-2206) | ATP-competitive Inhibitors (e.g., Ipatasertib, Capivasertib) | Covalent-Allosteric Inhibitors (e.g., Borussertib) |

|---|---|---|---|

| Binding Site | PH-Kinase domain interface [2] [1] | ATP-binding pocket in the kinase domain [2] | PH-Kinase domain interface (covalent anchor) [4] |

| Mechanism | Locks Akt in inactive PH-in state, prevents phosphorylation [2] [1] | Blocks ATP binding in active PH-out state; leads to hyperphosphorylation [2] | Irreversibly stabilizes inactive conformation [4] |

| Effect on p-Akt | Decreases phosphorylation (S473/T308) [2] | Increases or sustains phosphorylation (S473/T308) [2] | Decreases phosphorylation [4] |

| Selectivity | High for Akt isoforms; potential for isoform-selectivity [4] | Broader kinase family selectivity challenges [7] | High; can achieve isoform-selectivity by targeting unique cysteines [4] |

| Resistance | Associated with AKT alterations (e.g., AKT3 upregulation) [2] | Driven by bypass signaling (e.g., PIM kinase) [2] | Not fully characterized; potentially delayed due to covalent mechanism |

Resistance Mechanisms and Clinical Perspective

Understanding how resistance arises is critical for drug development.

- Distinct Resistance Profiles: A key study showed that resistance to allosteric inhibitors (like MK-2206) and ATP-competitive inhibitors (like ipatasertib) emerge through fundamentally different mechanisms [2].

- Allosteric inhibitor resistance is often associated with alterations in AKT itself, such as upregulation of the AKT3 isoform, and is generally irreversible upon drug withdrawal [2].

- ATP-competitive inhibitor resistance is frequently driven by the activation of compensatory pathways (e.g., PIM kinase signaling) and can be partially reversible. This resistance may be overcome by drug combinations [2].

- Therapeutic Application: While this compound itself is a research tool, the principles of allosteric inhibition have translated to clinical candidates like MK-2206 and Miransertib (ARQ 092) [8] [5]. In 2023, the first AKT inhibitor, the ATP-competitive agent Capivasertib (AZD5363), was approved by the FDA for breast cancer, validating the pathway as a drug target [8] [7].

References

- 1. Role of a novel PH-kinase domain interface in PKB/ Akt regulation... [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct resistance mechanisms arise to allosteric vs. ATP- ... [nature.com]

- 3. Identification of 4-phenylquinolin-2(1H)-one as a specific ... [nature.com]

- 4. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity [pmc.ncbi.nlm.nih.gov]

- 5. A systematic molecular and pharmacologic evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 6. In silico high-throughput screening system for AKT1 ... [pmc.ncbi.nlm.nih.gov]

- 7. The evolution of small-molecule Akt inhibitors from hit to ... [sciencedirect.com]

- 8. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]

Quantitative Activity Profile of Akt Inhibitor VIII

Akt inhibitor VIII is a cell-permeable quinoxaline compound that acts as a potent, selective, allosteric, and reversible inhibitor of Akt isoforms [1].

| Property | Description / Value |

|---|---|

| Chemical Names | This compound, AKTi-1/2 [1] |

| CAS Number | 612847-09-3 [1] |

| Mechanism of Action | Allosteric inhibitor [2] [1] |

| Binding Site | Pleckstrin Homology (PH) domain [2] |

| Isoform Selectivity | Akt1 > Akt2 >> Akt3 [1] |

| IC₅₀ for Akt1 | 58 nM [3] [1] |

| IC₅₀ for Akt2 | 210 nM [3] [1] |

| IC₅₀ for Akt3 | 2119 nM (2.1 µM) [3] [1] |

Structural Basis for Isoform Selectivity

The selectivity of this compound stems from its interaction with the allosteric binding pocket, and the differences in this pocket among the highly homologous Akt isoforms.

- Binding Location and Mechanism: Unlike ATP-competitive inhibitors, this compound binds to the Pleckstrin Homology (PH) domain of Akt. This binding prevents the enzyme's translocation to the plasma membrane and its subsequent activation, stabilizing it in an inactive conformation [2].

- Key Structural Determinants: Although the Akt isoforms share over 80% sequence homology, the residues within the allosteric binding pocket are not fully conserved [4]. The non-conserved residues in this pocket are critical for the inhibitor's isoform selectivity [4] [5]. For instance, homology models suggest that the αE-helix in the interdomain pocket is shortened in Akt2 and Akt3 compared to Akt1. This creates a larger accessible space, particularly in Akt3, which may explain why bulkier inhibitor moieties are less tolerated and lead to significantly reduced potency against Akt3 [5].

The following diagram illustrates the allosteric inhibition mechanism and the key structural feature influencing selectivity.

Diagram of the allosteric inhibition mechanism and structural basis for isoform selectivity of this compound.

Key Experimental Protocols and Applications

This compound has been utilized in various biological studies, providing established protocols for its application.

- Application in T-Cell Therapy: Research has used this compound during the ex vivo activation and expansion of CD8+ T cells [2].

- Procedure: CD8+ naïve T cells are stimulated polyclonally or with specific antigens in culture media containing a defined concentration of this compound [2].

- Concentration: The established optimal concentration is 1 µM [2].

- Outcome: This treatment uncouples T-cell expansion from differentiation, preserving an early stem cell memory (TSCM) phenotype characterized by high expression of CD62L, CCR7, and CXCR4. These T cells demonstrate enhanced expansion potential and polyfunctionality upon antigen re-challenge [2].

- Biochemical and Cellular Activity Assessment: The inhibitory profile (IC₅₀ values) of this compound was determined through standard kinase assays [3].

- Method: Experiments measured the inhibition of human recombinant Akt1, Akt2, and Akt3 enzymes, as well as inhibition in cell-based assays [3].

Research Implications and Comparison to Other Inhibitors

Understanding the profile of this compound helps contextualize its use in research and drug discovery.

- Probe for Isoform-Specific Functions: Due to its distinct selectivity profile (Akt1 > Akt2 >> Akt3), this compound serves as a valuable chemical tool to dissect the unique biological roles of different Akt isoforms in health and disease [5].

- Allosteric vs. ATP-competitive Inhibitors: The user's question focuses on structure-activity relationship, which inherently involves comparing different inhibitor modalities. This compound represents the allosteric class, which differs fundamentally from ATP-competitive inhibitors like capivasertib (AZD5363) [6]. This distinction is critical for researchers, as the two classes have different implications for targeting mutant forms of Akt and can produce divergent downstream signaling effects and drug-combination synergies [6].

References

- 1. This compound (AKTi-1/2) [medchemexpress.com]

- 2. Ex vivo AKT-inhibition facilitates generation of polyfunctional ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts [guidetopharmacology.org]

- 4. Structural requirements of isoform-specific inhibitors of Akt [sciencedirect.com]

- 5. Cellular model system to dissect the isoform-selectivity of ... [nature.com]

- 6. A systematic molecular and pharmacologic evaluation of ... [nature.com]

Akt inhibitor VIII synthetic organic compound class

Compound Profile & Mechanism of Action

AKT Inhibitor VIII, also known as Akti-1/2, is a cell-permeable, reversible small-molecule inhibitor. Its core mechanism involves allosteric inhibition by binding to the interface between the Pleckstrin Homology (PH) domain and the kinase domain of AKT, locking it in an inactive conformation [1] [2]. This prevents AKT membrane translocation and subsequent activation [3].

The table below summarizes its key biochemical properties:

| Property | Description |

|---|---|

| CAS Number | 612847-09-3 [4] [5] |

| Molecular Formula | C₃₄H₂₉N₇O [4] [5] |

| Molecular Weight | 551.64 g/mol [4] |

| Mechanism | Allosteric, reversible inhibitor [4] |

| Solubility | ≥9.2 mg/mL in DMSO; insoluble in H₂O and EtOH [4] |

| Storage | -20°C [4] |

It exhibits isoform-specific potency, with the highest affinity for AKT1, as shown in its IC₅₀ values:

| AKT Isoform | IC₅₀ (nM) |

|---|---|

| AKT1 | 58 [4] [6] |

| AKT2 | 210 [4] [6] |

| AKT3 | 2119 [4] |

Biological Effects & Research Applications

In cellular models, this compound effectively suppresses AKT-dependent signaling, leading to downstream phenotypic consequences.

- Cancer Biology Research: In MCF-7 breast cancer cells, the inhibitor demonstrates dose-dependent anti-proliferative effects, induces G0/G1 cell cycle arrest, and promotes apoptosis. This is evidenced by the downregulation of proteins like p-cyclin D1 and Bcl-xL, and increased cleavage of caspase-9, caspase-7, and PARP [4]. It also enhances the anti-cancer effects of other compounds, such as furanodiene and Artemisinin (ART), showcasing its utility in combination therapy studies [4] [7].

- Immunology and T-cell Therapy: A pivotal application is the generation of superior stem cell-like memory T cells (Tscm). By inhibiting Akt signaling during the ex vivo priming and expansion of minor histocompatibility antigen (MiHA)-specific CD8+ T cells, researchers can produce T-cell populations with enhanced stemness, superior expansion capacity, and a more potent anti-tumor effect upon adoptive transfer [6].

- In Vivo Efficacy: In BALB/c nude mouse models, this compound administered intraperitoneally at 15 mg/kg and 30 mg/kg once daily for 8 days led to dose-dependent tumor growth suppression, achieving 32% and 54% inhibition rates, respectively [4].

Experimental Protocols

Here are detailed methodologies for key applications of this compound in research settings.

Protocol 1: In Vitro Cell Proliferation and Apoptosis Assay [4]

This protocol is used to study the compound's direct anti-cancer effects on cell lines.

- Cell Lines: MCF-7 breast cancer cells.

- Compound Preparation:

- Prepare a stock solution in DMSO at a concentration of >9.2 mg/mL.

- Warm the tube at 37°C for 10 minutes and/or sonicate briefly to achieve a fully dissolved solution.

- Treatment:

- Treat cells with this compound at a range of concentrations (e.g., 10-100 μM) for 24, 48, and 72 hours.

- Refresh medium and compounds every 2-3 days for longer durations.

- Key Readouts:

- Cell Viability: Measure using assays like CCK-8.

- Cell Cycle Analysis: Use flow cytometry to detect arrest at G0/G1 phase.

- Apoptosis Markers: Analyze via Western blot for changes in proteins like PARP cleavage, Bax, Bad, and Bcl-xL.

Protocol 2: Generation of Akt-inhibited Human T Cells [6]

This protocol describes how to generate Tscm cells for adoptive immunotherapy research.

- Starting Material: Isolate CD8+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using CD8 microbeads and magnetic-activated cell sorting (MACS).

- Antigen Presentation: Use dendritic cells (DCs), optionally silenced for PD-L1/2, pulsed with a specific MiHA peptide (e.g., 5 µM).

- Co-culture and Inhibition:

- Co-culture T cells with peptide-loaded DCs at a ratio of 1:10 to 1:20 (DC:T-cell).

- Supplement culture medium with cytokines: 50 U/mL IL-2, 5 ng/mL IL-7, and 5 ng/mL IL-15.

- Add 8 µM this compound to the experimental group; use DMSO as a vehicle control.

- Culture Maintenance:

- Refresh the medium, including cytokines and Akt inhibitor, every 2-3 days.

- Restimulate T cells once per week with a fresh batch of peptide-loaded DCs.

- The resulting T-cell population can be analyzed by flow cytometry for stem cell memory markers (e.g., CCR7, CD62L, CD45RO) and tested for in vitro and in vivo anti-tumor efficacy.

AKT Inhibitor Classes and Clinical Context

This compound is a research tool, and understanding its place among broader AKT inhibitor classes is key.

| Inhibitor Class | Binding Site / Mechanism | Example Compounds | Key Characteristics |

|---|---|---|---|

| Allosteric | PH-Kinase domain interface [1] [3] | This compound, MK-2206, Miransertib (ARQ 092) [1] [8] | Binds inactive conformation; can be affected by E17K mutation [1] [2] |

| ATP-competitive | Active kinase domain [1] [3] | Capivasertib (AZD5363), Ipatasertib (GDC-0068) [9] [3] [8] | Binds active conformation; often pan-AKT; activity unaffected by E17K mutation [1] [2] |

| Covalent-Allosteric (CAAIs) | PH-Kinase domain interface (covalent) [3] [10] | Borussertib [10] | Irreversible binding; can achieve isoform selectivity [10] |

The following diagram illustrates the mechanism of allosteric inhibitors like this compound within the PI3K/AKT/mTOR pathway.

This compound acts by binding the inactive AKT conformation, preventing activation and downstream signaling. > Note on clinical translation: While this compound is a research tool, the clinical AKT inhibitor landscape is advancing. Capivasertib (AZD5363), an ATP-competitive inhibitor, received FDA approval in 2023 for breast cancer, validating AKT as a therapeutic target [3] [8].

Conclusion

This compound remains a powerful and versatile research tool for probing AKT-dependent signaling in cancer biology, immunology, and beyond. Its well-defined allosteric mechanism, supported by established in vitro and in vivo protocols, enables researchers to effectively investigate cellular processes and therapeutic combinations. The ongoing clinical development and recent approval of other AKT inhibitors underscore the continued translational relevance of findings made with such tool compounds.

References

- 1. A systematic molecular and pharmacologic evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 2. A systematic molecular and pharmacologic evaluation of ... [nature.com]

- 3. Innovative dual-target AKT inhibitors unveiling novel ... [sciencedirect.com]

- 4. This compound [apexbt.com]

- 5. This compound [chemimpex.com]

- 6. Inhibition of Akt signaling promotes the generation of superior ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of AKT enhances the anti-cancer effects ... [sciencedirect.com]

- 8. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of AKT ... [pmc.ncbi.nlm.nih.gov]

- 10. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity [pmc.ncbi.nlm.nih.gov]

Akt inhibitor VIII PH domain kinase domain interface

Mechanism of Action: Structural Lock and Key

The following diagram illustrates the key domains of Akt and the mechanism by which Akt inhibitor VIII enforces autoinhibition.

Akt activation and inhibition mechanism. Inhibitor VIII binds the PH-kinase interface, blocking activation.

This mechanism involves several key structural elements:

- PH-Kinase Domain Interaction in Inactive Akt: In its inactive state, Akt is autoinhibited by an intramolecular interaction between its PH domain and kinase domain. This interaction physically blocks the activation loop, preventing its phosphorylation by the upstream kinase PDK1 [1] [2].

- Formation of a PH-induced Cavity: Molecular dynamics models revealed that the interaction between the PH and kinase domains, mediated critically by the amino acid Tryptophan 80 (Trp-80) located on the VL3 loop of the PH domain, induces the formation of a unique cavity within the kinase domain [1] [3].

- Allosteric "Locking" by this compound: this compound binds simultaneously to the PH domain and the kinase domain through this induced cavity. This binding stabilizes the inactive conformation, "locking" Akt in this state and preventing the domain separation and conformational change necessary for phosphorylation and activation [1] [3] [4]. The inhibitor's action is highly dependent on Trp-80, as mutating this residue to alanine (W80A) renders Akt resistant to inhibition [3].

Quantitative Profiling of this compound

The table below summarizes key quantitative data for this compound.

| Property | Akt1 / PKBα | Akt2 / PKBβ | Akt3 / PKBγ |

|---|---|---|---|

| IC₅₀ | 58 nM | 210 nM | 2119 nM [5] [6] |

| Mechanism | Allosteric, non-ATP competitive, reversible, and dependent on the PH domain [1] [5] [6] | ||

| Cellular Effects | Inhibits IGF-1-stimulated Akt phosphorylation; reduces PRAS40 phosphorylation; induces cell cycle arrest (G0/G1); promotes caspase cleavage and apoptosis [5] | ||

| In Vivo Efficacy | 32% and 54% tumor growth inhibition in BALB/c nude mice at 15 mg/kg and 30 mg/kg (i.p.), respectively [5] |

Key Experimental Evidence and Protocols

The foundational understanding of this compound's mechanism was established through a multidisciplinary approach. Here are summaries of the key experimental methodologies used in the primary research.

Molecular Modeling and Dynamics

- Objective: To model the three-dimensional structure of full-length Akt in its inactive (PH-in) conformation, which had not been successfully crystallized [1].

- Method: Researchers used computational docking to model the interaction between the PH and kinase domains. This initial model was then refined using molecular dynamics simulations in a water and salt environment to understand the dynamic stability of the complex and reveal the formation of the PH-induced cavity [1] [3].

- Key Insight: The simulations showed that Trp-80 of the PH domain projects into a cavity in the kinase domain, making it accessible from the exterior and providing a plausible binding site for the inhibitor [1].

FRET/FLIM to Monitor Conformational Change in Live Cells

- Objective: To directly observe the drug-induced conformational "locking" of Akt in living cells [1] [3].

- Method: A fusion protein of GFP-PKB-mRFP (a FRET pair) was expressed in NIH3T3 cells. The proximity between the N- and C-termini of Akt, which reflects its open (active) or closed (inactive) conformation, was monitored using Förster Resonance Energy Transfer (FRET) detected via Two-Photon Fluorescence Lifetime Imaging Microscopy (FLIM). A decrease in GFP fluorescence lifetime indicates FRET and, therefore, a closed, inactive conformation [1] [3].

- Protocol:

- Transfection: Plate NIH3T3 cells and transfect with GFP-PKBα-mRFP (wild-type or W80A mutant) constructs.

- Treatment: Pre-treat cells with 50 µM this compound for 30 minutes, followed by stimulation with PDGF for 5 minutes.

- Imaging: Perform two-photon FLIM to measure the fluorescence lifetime of the GFP donor.

- Analysis: A consistently short GFP lifetime in inhibitor-treated, PDGF-stimulated cells confirms the protein remains in the inactive conformation, unlike the control which shows a longer lifetime (loss of FRET) upon activation [1] [3].

Biochemical Assays for Phosphorylation and Activation Status

- Objective: To biochemically validate the functional inhibition of Akt signaling by this compound [1] [3] [7].

- Method: Cells are treated with the inhibitor and/or growth factors, and lysates are analyzed by Western blotting using phospho-specific antibodies.

- Protocol:

- Cell Treatment: Treat serum-starved cells (e.g., NIH3T3) with a dose range of this compound (e.g., 0-50 µM) for 30-60 minutes, followed by stimulation with a growth factor like PDGF.

- Protein Extraction: Lyse cells and quantify protein concentration.

- Western Blot: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against:

- Phospho-Akt (Thr308)

- Phospho-Akt (Ser473)

- Total Akt (loading control)

- Expected Outcome: this compound causes a dose-dependent reduction in phosphorylation at both Thr308 and Ser473, with a greater potency for inhibiting Thr308 phosphorylation. This effect is abolished in the W80A mutant [3].

Research Implications and Differential Isoform Selectivity

The discovery of the PH-Kinase interface and its allosteric inhibition has important implications:

- Drug Design: It identified a novel, structurally defined pocket for designing highly specific Akt inhibitors that are not competitive with ATP, potentially reducing off-target effects [1] [4].

- Isoform Selectivity: The mechanism helps explain the drug's ~36-fold higher selectivity for Akt1 over Akt3 [5] [6]. Molecular modeling suggests that a stable PH-induced cavity, critical for inhibitor binding, forms in Akt1 but not as effectively in Akt3, leading to differential potency [1].

- Biological Insight: This research provided essential insights into the natural regulatory mechanism of Akt, confirming the autoinhibitory role of the PH domain and how it is relieved upon activation [2].

References

- 1. Role of a Novel PH - Kinase in PKB/ Domain Regulation... Interface Akt [journals.plos.org]

- 2. The structural determinants of PH domain-mediated ... [elifesciences.org]

- 3. Role of a Novel PH-Kinase Domain Interface in PKB/Akt ... [pmc.ncbi.nlm.nih.gov]

- 4. Role of a novel PH - kinase in PKB/ domain regulation... interface Akt [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [apexbt.com]

- 6. This compound (AKTi-1/2) [medchemexpress.com]

- 7. Inhibition of Akt inhibits growth of glioblastoma and ... [pmc.ncbi.nlm.nih.gov]

Akt inhibitor VIII reversible inhibitor

Biochemical and Cellular Activity

Akt Inhibitor VIII exhibits potent, isoform-selective inhibition against the different Akt isoforms, as shown in the table below.

| Isoform | IC₅₀ (nM) |

|---|---|

| Akt1 | 58 nM [1] [2] [3] |

| Akt2 | 210 nM [1] [2] [3] |

| Akt3 | 2,120 - 2,119 nM [1] [3] |

Its action is highly selective; even at high concentrations (up to 50 µM), it does not inhibit other closely related AGC family kinases like PKA, PKC, and SGK, nor does it affect Akt that lacks the PH domain [1]. In cellular models, it blocks both basal and stimulated phosphorylation and activation of Akt1/Akt2, thereby overcoming Akt-mediated tumor resistance to chemotherapy [1].

Experimental Protocols and Applications

In Vitro Use in Cell Culture

The following protocol from a study on fibroblast viability and MMP-1 expression illustrates a typical in vitro application [4]:

- Cell Pretreatment: Fibroblasts were pretreated with 5 µM this compound for 1 hour.

- Cytokine Stimulation: Cells were then incubated with or without IL-13 (2.5 ng/ml) for an additional hour.

- TNF-α Challenge: Finally, cells were stimulated with TNF-α (5 ng/ml) for 24 hours.

- Analysis: Cell supernatants were collected and analyzed by ELISA for MMP-1 expression. A dose-response study (2.5 and 5 µM) established that these concentrations were non-toxic over a 24-hour period [4].

Use in Cancer Research

Another study in MCF-7 breast cancer cells used this compound to demonstrate its role in enhancing the anti-proliferative effects of other compounds [3]:

- Dosing: Cells were treated with 10-100 µM of this compound for 24, 48, and 72 hours.

- Observed Effects: The inhibitor significantly reduced cell proliferation, induced G0/G1 cell cycle arrest, and promoted apoptosis, as evidenced by increased cleavage of caspase-9, caspase-7, and PARP [3].

In Vivo Application

In BALB/c nude mice, this compound was shown to suppress tumor growth in a dose-dependent manner [3]:

- Dosage & Administration: 15 mg/kg and 30 mg/kg, administered via intraperitoneal injection once daily for 8 days.

- Result: Achieved tumor growth inhibition rates of 32% and 54%, respectively [3].

Mechanism within the Akt Signaling Pathway

This compound is an allosteric inhibitor that binds at the interface between the Pleckstrin Homology (PH) domain and the kinase domain, stabilizing Akt in an inactive conformation. The following diagram illustrates how it exerts its effect within the broader PI3K/Akt signaling context.

This compound acts allosterically to prevent Akt activation by binding to the PH-kinase domain interface.

Practical Handling Information

For reliable experimental results, please note the following handling guidelines:

| Aspect | Recommendation |

|---|---|

| Solubility | ≥9.2 mg/mL in DMSO [3]. Soluble to at least 5 mg/mL [1]. |

| Storage | Protect from light [1] [2]. Store solid at 2-8°C [1] or ≤ -4°C [5]. |

| Solution Stability | Stock solutions in DMSO are stable for up to 6 months when stored at -70°C [1]. |

| Purity | Typically ≥95% (HPLC) [1] or ≥97% (HPLC) [5]. |

Research Context and Comparison

Akt inhibitors are broadly classified into two categories, and understanding where this compound fits is key.

- Allosteric Inhibitors (like this compound): Bind at the PH-kinase domain interface, locking Akt in an inactive conformation. Their activity is highly dependent on the intact PH domain [1] [6].

- ATP-competitive Inhibitors (like capivasertib): Bind to the active kinase conformation in the ATP-binding pocket. These are often pan-inhibitors and are less affected by certain Akt mutations (e.g., E17K) that can cause resistance to allosteric inhibitors [6].

This compound serves as a critical tool for discerning the specific roles of Akt1 and Akt2 in various biological processes. Its value lies in its reversible action, isozyme selectivity, and well-characterized use in both in vitro and in vivo models.

References

- 1. , Isozyme-Selective, Akti-1/2 this compound [sigmaaldrich.com]

- 2. MilliporeSigma Calbiochem Akt ... | Fisher Scientific Inhibitor VIII [fishersci.com]

- 3. This compound [apexbt.com]

- 4. Effect of this compound on MMP‐1 protein expression [bio-protocol.org]

- 5. This compound [chemimpex.com]

- 6. A systematic molecular and pharmacologic evaluation of ... [pmc.ncbi.nlm.nih.gov]

Akt inhibitor VIII in silico docking studies

The Role and Profile of AKT Inhibitor VIII

This compound is established in scientific literature as a potent, allosteric inhibitor of the AKT kinase (also known as Protein Kinase B) [1]. It is frequently used as a reference compound in preclinical studies to investigate the PI3K/AKT signaling pathway.

The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| Primary Target | AKT (Protein Kinase B) [1] |

| Inhibition Mode | Allosteric [1] |

| Isoform Inhibition | Inhibits AKT1, AKT2, and AKT3 (pan-AKT inhibitor) [2] |

| Primary Research Use | Chemical probe for pathway inhibition in cellular and molecular biology [1] [2] |

Framework for Docking this compound

Although a dedicated protocol for this compound was not located, current research on similar allosteric AKT inhibitors provides a clear framework for conducting docking studies. The following workflow integrates common steps from these studies, which you can adapt for this compound.

Diagram of the molecular docking workflow for allosteric AKT inhibitors.

Key Technical Considerations from Literature

- Allosteric Binding Confirmation: Docking studies should confirm that this compound binds at the interface between the Pleckstrin Homology (PH) domain and the kinase domain, not the ATP-binding site. This binding stabilizes an inactive conformation [1] [3]. A key validation is demonstrating that the inhibitor does not bind to a truncated AKT protein lacking the PH domain [3].

- Molecular Dynamics for Validation: Several studies highlight that short Molecular Dynamics simulations are used to confirm the stability of the docked pose and protein-ligand interactions [4] [5].

- Comparative Analysis: To benchmark your findings, you can compare the predicted binding mode of this compound with crystal structures of other allosteric inhibitors. For example, one study provided a high-resolution co-crystal structure of an allosteric AKT2 inhibitor, which offers a valuable reference [3].

References

- 1. A systematic molecular and pharmacologic evaluation of AKT ... [nature.com]

- 2. This compound [stemcell.com]

- 3. Identification and development of a subtype-selective ... [pmc.ncbi.nlm.nih.gov]

- 4. Integrating in-silico and experimental validation ... [nature.com]

- 5. : The Road Ahead to AKT Modeling-Guided... Inhibitors Computational [pmc.ncbi.nlm.nih.gov]

AKT Inhibitor VIII: Comprehensive Application Notes and Protocols

Abstract and Introduction

AKT Inhibitor VIII (also known as Akti-1/2) is a cell-permeable, allosteric inhibitor that potently and selectively targets AKT kinase activity. It functions by binding to the interface between the pleckstrin homology (PH) domain and the kinase domain, locking AKT in an inactive conformation. This mechanism is distinct from ATP-competitive inhibitors and results in a unique pharmacological and signaling profile [1]. Its primary value in research lies in its selectivity; even at high concentrations (up to 50 µM), it does not inhibit PH domain-lacking AKT variants or other closely related AGC family kinases like PKA, PKC, and SGK [2] [3]. These properties make it an excellent chemical probe for dissecting the specific roles of AKT in various cellular processes, from cancer cell survival to T-cell differentiation.

Biochemical and Pharmacological Profile

The table below summarizes the key characteristics of this compound.

| Property | Description / Value |

|---|---|

| CAS Number | 612847-09-3 [2] |

| Molecular Formula | C({34})H({29})N(_{7})O [2] |

| Molecular Weight | 551.64 g/mol [2] |

| Purity | ≥95% [2] [3] |

| Mechanism of Action | Allosteric, non-ATP competitive inhibitor [3] |

| Primary Targets (IC₅₀) | Akt1 (58 nM), Akt2 (210 nM), Akt3 (2.12 µM) [2] [3] |

| Solubility | Soluble in DMSO (5 mg/mL) [3] |

| Cellular Permeability | Yes [2] [4] [3] |

| Reversibility | Yes [3] |

Experimental Protocols for Cell Culture

Stock Solution Preparation

- Reconstitution: Calculate the mass of compound needed. To prepare a 10 mM stock solution, dissolve 5.52 mg of this compound in 1 mL of pure, anhydrous DMSO [4] [3].

- Aliquoting and Storage: Vortex the solution briefly to ensure full dissolution. Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles. Store aliquots at -70°C or below, protected from light. Under these conditions, the stock solution is stable for up to 6 months [3].

Cell Treatment and Dosing

- Working Concentration Range: The effective concentration in cell culture media varies significantly based on the experimental model and desired outcome. A typical working range is 1 to 10 µM.

- Treatment Procedure: Add the required volume of stock solution directly to the cell culture medium. Vortex the medium briefly to ensure even distribution. The final concentration of DMSO in the culture should not exceed 0.1% (v/v). Always include a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects.

- Treatment Duration: Treatment duration can range from acute exposure (a few hours) to chronic exposure (several days), depending on the experimental goal. For example, in mechanistic studies, cells can be treated for 12-24 hours before analysis [4]. In the CAR-T cell protocol, the inhibitor was present for the entire 8-day manufacturing process [6].

Key Research Applications and Findings

The following table outlines specific experimental contexts where this compound has been successfully applied.

| Application Context | Experimental Model | Key Findings / Outcome | Citation |

|---|---|---|---|

| Cancer Combination Therapy | Clear cell renal cell carcinoma (ccRCC) cells (UMRC-2, CAKI-2) | Combined with Artemisinin (ART), this compound (a pan-AKT inhibitor) enhanced the anti-cancer effects of ART, leading to greater reduction in cell proliferation, migration, and invasion than ART alone. | [5] |

| CAR-T Cell Manufacturing | Human T-cells from healthy donors and B-ALL patients | Incorporation of 1-5 µM inhibitor during manufacturing enriched for stem cell/central memory T-cells (Tscm/Tcm), improved expansion, cytotoxicity, and polyfunctionality. This led to superior anti-tumor activity in vivo. | [6] |

| Signaling Pathway Analysis | Various cancer cell lines | Treatment induces decreased phospho-AKT levels, apoptosis, S/G2-M cell cycle arrest, and DNA damage. Useful for validating AKT's role in specific phenotypic outcomes. | [7] [4] |

Signaling Pathway and Experimental Workflow

To help visualize its mechanism and a typical experimental workflow, the following diagrams are provided.

Important Considerations and Troubleshooting

- PH-Domain Dependence: Be aware that this compound's activity is strictly dependent on the intact PH domain of AKT. It will not inhibit truncated AKT variants lacking this domain [2] [3].

- Control Experiments: Always include a vehicle control (DMSO) and, if possible, a positive control (e.g., another established AKT inhibitor) to validate your experimental system.

- Combination Studies: When combining with other drugs, perform a dose-matrix experiment to identify synergistic, additive, or antagonistic effects. Note that one study found antagonism when novel hybrid compounds were combined with the AKT inhibitor MK2206, highlighting that combinations are not always synergistic [7].

- Cell Health Monitoring: Monitor cell density and morphology closely, as inhibition of a critical survival pathway like AKT can induce rapid apoptosis in sensitive cell lines.

References

- 1. A systematic molecular and pharmacologic evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 2. , Isozyme-Selective, Akti-1/2 | CAS... This compound [scbt.com]

- 3. , Isozyme-Selective, Akti-1/2 this compound [sigmaaldrich.com]

- 4. This compound (AKTi-1/2) [medchemexpress.com]

- 5. Inhibition of AKT enhances the anti-cancer effects ... [sciencedirect.com]

- 6. AKT inhibition generates potent polyfunctional clinical grade ... [pmc.ncbi.nlm.nih.gov]

- 7. Hybrid Dihydropyrimidinones Targeting AKT Signaling [mdpi.com]

Comprehensive Application Notes and Protocols for Akt Inhibitor VIII

Chemical and Physical Properties

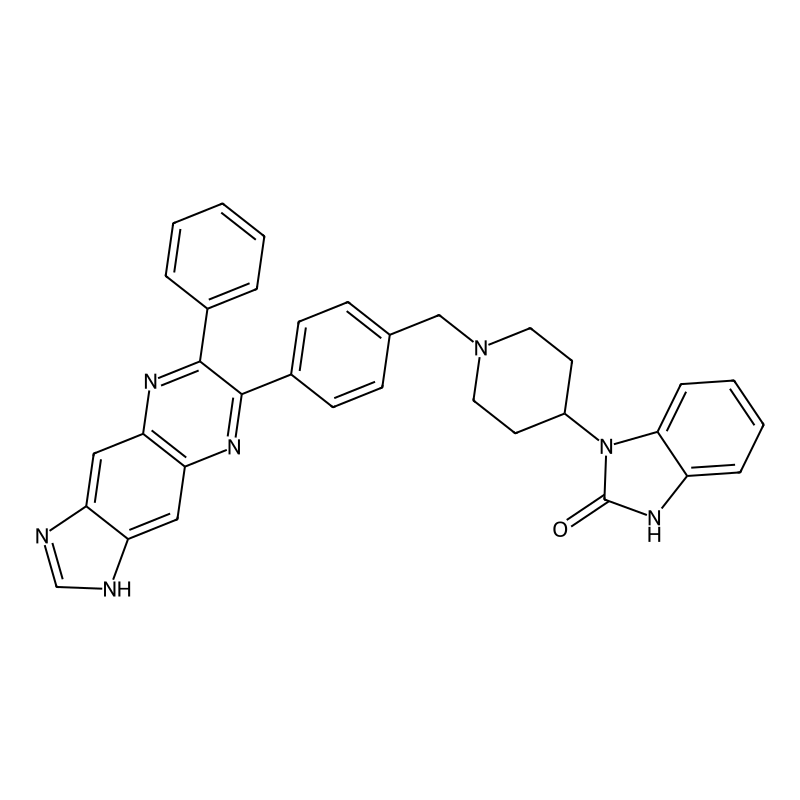

Akt Inhibitor VIII (also known as AKTi-1/2) is a cell-permeable, reversible, and selective allosteric inhibitor of Akt isoforms. Its chemical name is 3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one, and it has a molecular weight of 551.64 g/mol and CAS Number 612847-09-3 [1] [2].

Solubility and Storage Stability

Table 1: Solubility and Storage Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| Solubility in DMSO | ≥5 mg/mL (approximately 9.1 mM) [3] [1] | Sigma-Aldrich, ApexBT |

| Solubility in Water | Insoluble [1] | ApexBT |

| Solubility in Ethanol | Insoluble [1] | ApexBT |

| Solid Form Storage | -20°C; protect from light [3] [1] | Sigma-Aldrich, ApexBT |

| Stock Solution Storage | -70°C; stable for up to 6 months [3] | Sigma-Aldrich |

| Shipping Condition | Ambient temperature [3] | Sigma-Aldrich |

Key Handling Notes:

- Reconstitution: For a 10 mM stock solution, dissolve 5.52 mg of solid compound in 1 mL of pure, anhydrous DMSO [1].

- Aliquoting: It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles and maintain stability [3].

- Light Sensitivity: The compound is light-sensitive; both solid and solution forms should be protected from light during storage and handling [3].

Biochemical and Pharmacological Profile

This compound acts allosterically and its inhibition is reported to be Pleckstrin Homology (PH) domain-dependent. It does not compete with ATP for binding and shows remarkable selectivity, exhibiting no inhibition against closely related AGC family kinases like PKA, PKC, and SGK, even at high concentrations of 50 µM [3].

Table 2: Biochemical Potency (IC50) of this compound

| Isoform | IC50 (nM) | Primary Cellular Roles |

|---|---|---|

| Akt1 | 58 [3] [1] [2] | Cell survival, inhibition of apoptosis [4] |

| Akt2 | 210 [3] [1] [2] | Insulin signaling, glucose metabolism [4] |

| Akt3 | 2,119 (2.12 µM) [3] [1] [2] | Predominantly expressed in the brain [4] |

Signaling Pathway Context

The PI3K/Akt pathway is a central regulator of crucial cellular processes. The diagram below illustrates the signaling cascade and the point of inhibition by this compound.

Diagram 1: The PI3K/Akt Signaling Pathway and Mechanism of this compound. The inhibitor acts allosterically on active Akt, preventing its downstream signaling functions. Based on information from [5] [4].

Experimental Protocols

Protocol 1: Inhibiting Hyperthermia-Induced Ndrg2 Phosphorylation and Enhancing Apoptosis in Gastric Cancer Cells

This protocol is adapted from a study investigating the role of Akt in hyperthermia-induced stress response [6].

1. Cell Culture and Preparation:

- Culture human gastric cancer cell lines (e.g., MKN28 or MKN45) in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

- Seed cells onto 6-well or 24-well plates and allow them to reach exponential growth over 24 hours.

2. Hyperthermia and Inhibitor Treatment:

- Prepare a 10 mM stock solution of this compound in DMSO and dilute it in culture medium to a final working concentration of 10 µM.

- Control groups: Include vehicle control (DMSO at the same dilution) and hyperthermia-only control.

- Subject the cells to heat shock at 42°C for 1 hour in a precision water bath.

- Following heat shock, add the 10 µM this compound solution to the treatment groups and re-incubate all cells at 37°C for the desired time points (e.g., 3 hours for phosphorylation analysis, 24 hours for apoptosis assay).

3. Analysis of Apoptosis by Flow Cytometry:

- At the endpoint (e.g., 24 hours post-treatment), collect the cells by trypsinization.

- Wash the cells twice with cold phosphate-buffered saline (PBS).

- Resuspend the cell pellet in 100 µL of binding buffer.

- Add Annexin V-FITC (200 µg/mL) and propidium iodide (PI, 1 mg/mL) to the cell suspension.

- Incubate the mixture in the dark for 15 minutes at room temperature.

- Add an additional 400 µL of binding buffer and analyze the fluorescence immediately using a flow cytometer.

- Expected Outcome: The combination of this compound and hyperthermia should yield a significantly higher apoptosis rate (approximately 16.4%) compared to hyperthermia alone (approximately 6.8%) [6].

4. Western Blot Analysis for Ndrg2 Phosphorylation:

- Harvest cells 3 hours post-treatment and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Separate protein samples (20-40 µg per lane) on a 12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat dry milk for 1 hour.

- Probe the membrane overnight at 4°C with primary antibodies against:

- Ndrg2-pSer332 and Ndrg2-pThr348 to detect phosphorylation.

- Total Ndrg2 and α-Tubulin for loading controls.

- Incubate with appropriate IRDye-conjugated secondary antibodies and detect signals using an infrared imaging system.

- Expected Outcome: this compound should significantly reduce the hyperthermia-induced increase in Ndrg2 phosphorylation at Ser332 and Thr348 [6].

Protocol 2: Evaluating Anti-Proliferative and Pro-Apoptotic Effects in Breast Cancer Cells

This protocol outlines the use of this compound to sensitize breast cancer cells to treatment [1].

1. Cell Proliferation Assay (MTT):

- Culture MCF-7 breast cancer cells in DMEM with 10% FBS.

- Seed cells in 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours.

- Treat cells with a dose range of This compound (10 - 100 µM) for 24, 48, and 72 hours.

- Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

- Dissolve the formed formazan crystals in 150 µL of DMSO and measure the absorbance at 490 nm using a multi-scanner reader.

- Calculate the percentage of inhibition:

% Inhibition = [1 - (Absorbance_test / Absorbance_control)] × 100%.

2. Analysis of Apoptotic Markers by Western Blot:

- Treat MCF-7 cells with this compound (e.g., 10-50 µM) for 24-48 hours.

- Prepare cell lysates and perform Western blotting as described in Protocol 1, Section 4.

- Probe for cleaved forms of caspase-9, caspase-7, and PARP as indicators of apoptosis activation.

- Also, analyze the expression levels of anti-apoptotic protein Bcl-xL and pro-apoptotic proteins Bad and Bax.

- Expected Outcome: this compound treatment should dose-dependently increase the cleavage of caspases and PARP, downregulate Bcl-xL, and upregulate Bad and Bax [1].

Important Considerations and Troubleshooting

- Cytotoxicity and Specificity: Always include a vehicle control (DMSO) to account for any solvent-related effects on cell viability. The maximum DMSO concentration in cell culture should generally not exceed 0.1%.

- Off-Target Effects: While this compound is highly selective for Akt isoforms, results should be interpreted within the context of its known biochemical profile. Using a second, structurally distinct Akt inhibitor for key validation experiments is recommended.

- Resistance Mutations: Be aware that allosteric inhibitors like this compound can be less effective against certain Akt mutants, such as the clinically relevant AKT1 E17K mutation [7]. The efficacy may vary depending on the cellular and genetic context.

- Functional Validation: Consistently monitor the phosphorylation status of direct Akt substrates (e.g., PRAS40) in your experiments to confirm successful pathway inhibition [1] [7].

References

- 1. This compound [apexbt.com]

- 2. This compound (AKTi-1/2) [medchemexpress.com]

- 3. This compound, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]

- 4. AKT/PI3K Signaling Pathway [rockland.com]

- 5. PI3K / Akt Signaling [cellsignal.com]

- 6. AKT inhibitor suppresses hyperthermia-induced Ndrg2 ... [pmc.ncbi.nlm.nih.gov]

- 7. A systematic molecular and pharmacologic evaluation of ... [nature.com]

Comprehensive Application Notes and Protocols for Akt Inhibitor VIII in Tumor Growth Suppression

Introduction to Akt Inhibitor VIII and Its Mechanism of Action

This compound (CAS 612847-09-3) is a cell-permeable, reversible allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3) with varying potency. It exhibits IC50 values of 58 nM, 210 nM, and 2119 nM for Akt1, Akt2, and Akt3, respectively [1]. This inhibitor functions by binding to the interface between the PH and kinase domains of Akt, stabilizing the enzyme in an inactive conformation that prevents phosphorylation and activation [2]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing crucial roles in cell survival, proliferation, metabolism, and apoptosis resistance [3] [2]. As a central node in this pathway, Akt represents an attractive therapeutic target, and this compound has emerged as a valuable research tool for investigating Akt-dependent signaling in oncology and beyond.

The unique allosteric mechanism of this compound differs significantly from ATP-competitive inhibitors like ipatasertib. While ATP-competitive inhibitors target the active PH-out conformation of Akt and often cause paradoxical hyperphosphorylation, allosteric inhibitors like this compound preferentially bind the inactive PH-in conformation, preventing phosphorylation at both Thr308 and Ser473 regulatory sites [2]. This fundamental difference in mechanism results in distinct resistance patterns and therapeutic implications, making this compound particularly useful for specific research applications where complete pathway suppression is desired without compensatory feedback activation that can occur with other inhibitor classes [2].

Key Research Applications and Experimental Findings

In Vitro Applications

2.1.1 CAR-T Cell Manufacturing Enhancement

This compound has been successfully incorporated into the AUTO1 manufacturing process for chimeric antigen receptor (CAR) T-cells on the CliniMACS Prodigy platform at both small and cGMP scale. When used at concentrations of 1-5 μM during T-cell activation and maintained throughout the culture period, this compound demonstrated remarkable effects on T-cell differentiation and function [4]. Specifically, it uncouples T-cell expansion from differentiation, resulting in significant enrichment of stem cell memory/central memory T-cells (Tscm/Tcm). These T-cell populations are known to confer superior expansion and persistence in vivo, addressing a major challenge in CAR-T therapy for heavily pretreated patients who typically exhibit poor Tscm/Tcm numbers [4].

The enhanced CAR-T products generated with this compound supplementation showed improved expansion and cytotoxicity in vitro and superior antitumor activity in vivo compared to conventional manufacturing approaches. Furthermore, these cells exhibited Th1/Th17 skewing, increased polyfunctionality, a unique metabolic profile, and enhanced autophagy signatures [4]. Most notably, this compound-based manufacture was able to enhance functionality in T-cells from patients who had previously experienced CD19+ relapse, suggesting its potential to overcome product-related factors contributing to CAR-T failure [4].

2.1.2 Cancer Cell Line Studies

In MCF-7 breast cancer cells, this compound significantly inhibited proliferation and increased lactate dehydrogenase (LDH) release in a dose-dependent manner when applied at concentrations ranging from 10-100 μM for 24, 48, and 72 hours [1]. The compound induced cell cycle arrest at the G0/G1 phase through downregulation of key cell cycle regulators including phosphorylated cyclin D1, total cyclin D1, phosphorylated CDK2, total CDK2, phosphorylated Rb, and total Rb. Additionally, it promoted apoptosis by significantly inhibiting anti-apoptotic proteins Bcl-xL and Akt while increasing pro-apoptotic proteins Bad and Bax and enhancing the proteolytic cleavage of caspase-9, caspase-7, and poly-ADP ribose polymerase (PARP) [1].

In androgen-independent prostate cancer PC-3 cells, this compound has been utilized at 10 μM concentration to study its effects on Akt activation and nuclear factor-kappa B (NF-κB) signaling [5]. The inhibition of Akt signaling in this context resulted in reduced phosphorylation of both Thr308 and Ser473 residues of Akt, demonstrating effective pathway suppression. This application has been particularly valuable for elucidating the cross-talk between Akt signaling and NF-κB-mediated survival pathways in treatment-resistant prostate cancer models [5].

In Vivo Applications

2.2.1 Tumor Growth Suppression in Xenograft Models

This compound has demonstrated significant dose-dependent antitumor efficacy in BALB/c nude mouse models. When administered via intraperitoneal injection at doses of 15 mg/kg and 30 mg/kg once daily for 8 days, the compound achieved tumor growth inhibition rates of 32% and 54%, respectively [1]. These findings establish the in vivo proof-of-concept for this compound's antitumor activity and provide a dosing framework for future preclinical studies targeting the PI3K/AKT/mTOR pathway.

The compound has also shown utility in orthotopic prostate cancer models using PC-3 cells, where its antitumor effects were associated with increased apoptosis, reduced tumor cell proliferation, and inhibited nuclear translocation of NF-κB components [5]. This comprehensive suppression of pro-survival signaling pathways highlights the potential of this compound as both a research tool for pathway analysis and a promising candidate for therapeutic development.

Table 1: Summary of Key Experimental Applications and Parameters for this compound

| Application | Model System | Concentration/Dose | Key Findings | Citation |

|---|---|---|---|---|

| CAR-T Manufacturing | Human T-cells | 1-5 μM during culture | Enriched Tscm/Tcm populations; enhanced expansion & cytotoxicity | [4] |

| Breast Cancer Studies | MCF-7 cells | 10-100 μM for 24-72h | G0/G1 cell cycle arrest; apoptosis induction via caspase activation | [1] |

| Prostate Cancer Signaling | PC-3 cells | 10 μM | Inhibition of Akt phosphorylation & NF-κB nuclear translocation | [5] |

| In vivo Efficacy | BALB/c nude mice | 15-30 mg/kg IP for 8 days | 32-54% tumor growth inhibition | [1] |

| Pathway Analysis | Various cancer cells | 5 μM (typical) | Suppression of pAkt (Thr308/Ser473) & downstream substrates | [6] [5] |

Detailed Experimental Protocols

In Vitro Protocol for Cancer Cell Proliferation and Apoptosis Studies

3.1.1 Cell Culture and Inhibitor Preparation

Begin by culturing MCF-7 breast cancer cells in appropriate medium (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator. For this compound stock solution preparation, dissolve the compound in DMSO at a concentration of ≥9.2 mg/mL (approximately 16.7 mM), noting that the solubility may require warming the tube at 37°C for 10 minutes and/or brief sonication [1]. Aliquot and store the stock solution at -20°C for up to several months, avoiding repeated freeze-thaw cycles.

3.1.2 Treatment and Assessment

Plate MCF-7 cells at an appropriate density (e.g., 5,000 cells/well in 96-well plates for viability assays) and allow to adhere overnight. For proliferation assessment, treat cells with 10-100 μM this compound for 24, 48, and 72 hours, including vehicle control (DMSO at equivalent dilution). Assess cell viability using MTS, Alamar Blue, or CellTiter-Glo assays according to manufacturers' protocols. For apoptosis analysis, harvest treated cells and examine markers including PARP cleavage, caspase-9/caspase-7 activation, and Bax/Bcl-xL ratio by Western blotting. For cell cycle analysis, fixed and permeabilized cells can be stained with propidium iodide and analyzed by flow cytometry to confirm G0/G1 phase arrest [1].

Protocol for CAR-T Cell Manufacturing Enhancement

3.2.1 T-Cell Isolation and Activation

Isolate CD4+/CD8+ T-cells from leukocyte cones or patient leukapheresis product using Ficoll Paque density gradient centrifugation and magnetic bead-based pan T-cell isolation kits. Activate selected T-cells in TexMACS medium supplemented with 3% human serum and 10 ng/mL IL-7/IL-15 cytokines using TransAct activation reagent [4].

3.2.2 this compound Application and Transduction

Add This compound at 1-5 μM concentration at the time of T-cell activation and maintain throughout the culture period with media changes every 48 hours. For CAR-T generation, transduce activated T-cells with lentiviral vectors on retronectin-coated plates at a multiplicity of infection of 5, continuing culture for a total manufacturing time of 8 days [4]. Compare the resulting CAR-T products to parallel control products without this compound for phenotype (Tscm/Tcm enrichment by flow cytometry), metabolic profile, and in vitro cytotoxicity against target tumor cells.

In Vivo Protocol for Tumor Growth Suppression Studies

3.3.1 Xenograft Model Establishment and Dosing Regimen

Establish tumor xenografts in BALB/c nude mice (6-8 weeks old) by subcutaneous injection of cancer cells (e.g., 5×10^6 MCF-7 cells in Matrigel). When tumors reach a palpable size (approximately 100-150 mm³), randomize animals into treatment groups (n=5-10 per group). Administer This compound via intraperitoneal injection at doses of 15 mg/kg and 30 mg/kg once daily for 8 days, with control groups receiving vehicle solution only [1]. Monitor tumor dimensions regularly using calipers and calculate tumor volume using the formula: V = (length × width²)/2. Record body weights and observe for signs of toxicity throughout the study period.

3.3.2 Endpoint Analysis

At study termination, harvest tumors and weigh them to calculate tumor growth inhibition rates. Process tumor tissues for immunohistochemical analysis of proliferation markers (Ki-67), apoptosis (TUNEL staining), and pathway modulation (pAkt, pS6) [1]. For orthotopic models, such as PC-3 prostate cancer tumors, additional analysis of NF-κB nuclear translocation in tumor tissues can provide insights into mechanism of action [5].

Table 2: Summary of Key Biochemical and Pharmacological Properties of this compound

| Parameter | Specification | Notes |

|---|---|---|

| Molecular Weight | 551.64 g/mol | [1] |

| Chemical Formula | C34H29N7O | [1] |

| Solubility | ≥9.2 mg/mL in DMSO; insoluble in H2O or EtOH | May require warming/sonication [1] |

| Storage Conditions | -20°C, protected from light | Stable for months at -20°C |

| Akt1 IC50 | 58 nM | [1] |

| Akt2 IC50 | 210 nM | [1] |

| Akt3 IC50 | 2119 nM | [1] |

| Mechanism | Allosteric, reversible inhibitor | Binds PH-kinase domain interface [2] |

| Cellular Effects | G0/G1 cell cycle arrest, apoptosis induction | Dose-dependent [1] |

Signaling Pathway and Experimental Workflow

The following diagram illustrates the position of this compound within the PI3K/AKT/mTOR signaling pathway and its cellular consequences:

Diagram 1: Mechanism of this compound in the PI3K/AKT/mTOR Signaling Pathway. This compound binds to the inactive PH-in conformation of Akt, preventing conformational change and subsequent phosphorylation at Thr308 and Ser473, thereby inhibiting downstream signaling that promotes cell survival, proliferation, and metabolism.

The experimental workflow for evaluating this compound in both in vitro and in vivo settings can be summarized as follows:

Diagram 2: Experimental Workflow for Evaluating this compound. The comprehensive assessment of this compound involves parallel in vitro and in vivo studies, with in vitro components focusing on cellular mechanisms and in vivo components evaluating efficacy in disease models.

Research Considerations and Future Directions

Pharmacological Properties and Practical Notes

When working with this compound, several practical considerations should be noted. The compound has limited solubility in aqueous solutions, requiring the use of DMSO as a solvent with final DMSO concentrations in cell culture not exceeding 0.1% (v/v) to avoid solvent toxicity [1]. For in vivo studies, appropriate formulation strategies may be needed to ensure adequate exposure. Researchers should also be aware of the differential potency against Akt isoforms, with significantly reduced activity against Akt3 (IC50 = 2119 nM) compared to Akt1 (IC50 = 58 nM) [1]. This property may be advantageous for studies aiming to selectively target Akt1 and Akt2 while preserving Akt3 function.

The allosteric mechanism of this compound offers both advantages and limitations compared to ATP-competitive inhibitors. As demonstrated in resistance studies, cells with acquired resistance to allosteric inhibitors like MK-2206 (same class as this compound) remain sensitive to ATP-competitive inhibitors like ipatasertib, and vice versa [2]. This suggests that the two inhibitor classes may have complementary applications, either as sequential therapies or in combination approaches. Additionally, allosteric inhibitors typically demonstrate greater selectivity due to targeting less conserved regions of the kinase, potentially reducing off-target effects [2].

Future Research Applications

Emerging research directions for this compound include its potential application in combination therapies targeting complementary pathways. For instance, in diffuse large B-cell lymphoma (DLBCL), resistance to AKT inhibition can arise through compensatory activation of parallel signaling pathways including PIM2 and BTK [7]. Combining this compound with inhibitors of these resistance pathways may enhance efficacy and prevent treatment resistance. Similarly, in B-cell precursor acute lymphoblastic leukemia (B-ALL), combined inhibition of mTOR and AKT has shown synergistic effects [8], suggesting potential utility for this compound in rational combination regimens.

The successful integration of this compound into clinical-grade CAR-T manufacturing processes [4] opens promising avenues for improving cellular immunotherapies. Future applications may include using this approach to enhance persistence and functionality of other adoptive cell therapy products, including tumor-infiltrating lymphocytes and engineered TCR therapies. Furthermore, the ability of this compound to generate T-cells with enhanced stem cell memory characteristics may be particularly valuable for patients with limited T-cell fitness, such as elderly individuals or those heavily pretreated with chemotherapy.

Conclusion

This compound represents a valuable research tool for investigating PI3K/AKT/mTOR signaling in cancer biology and beyond. Its well-characterized allosteric mechanism, differential isoform selectivity, and established experimental protocols make it particularly useful for studies aiming to dissect Akt-specific functions within the broader signaling network. The compound has demonstrated significant utility across diverse applications, from enhancing CAR-T cell products to suppressing tumor growth in preclinical models. As research continues to elucidate the complexity of PI3K/AKT/mTOR signaling and its interplay with other pathways, this compound will remain an important component of the chemical biology toolkit for probing these crucial cellular processes and developing novel therapeutic strategies.

References

- 1. This compound [apexbt.com]

- 2. Distinct resistance mechanisms arise to allosteric vs. ATP- ... [nature.com]

- 3. Functional Mapping of AKT Signaling and Biomarkers of ... [pmc.ncbi.nlm.nih.gov]

- 4. AKT inhibition generates potent polyfunctional clinical grade ... [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-Tomatine Attenuation of In of Subcutaneous and... Vivo Growth [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on MMP‐1 protein expression [bio-protocol.org]

- 7. Differential regulation of mTOR signaling determines ... [oncotarget.com]

- 8. Functional characterization of the PI3K/AKT/MTOR ... [nature.com]

Comprehensive Application Notes and Protocols for Akt Inhibitor VIII in CAR T-Cell Manufacturing

Introduction and Mechanistic Rationale

CAR T-cell therapy has revolutionized the treatment of hematological malignancies, yet challenges remain in achieving durable long-term responses. A significant factor in therapeutic failure is the terminal differentiation of T-cells during the ex vivo manufacturing process, resulting in products with limited persistence and expansion capacity following infusion. The PI3K/AKT/mTOR signaling pathway serves as a critical regulator linking T-cell activation with differentiation, presenting a promising target for manufacturing optimization. Strategic inhibition of Akt during early manufacturing phases can effectively uncouple expansion from differentiation, generating CAR T-cell products enriched with stem cell memory (Tscm) and central memory (Tcm) populations that demonstrate superior engraftment, persistence, and antitumor activity.

The mechanistic basis for Akt inhibition stems from its role as a central signaling node in T-cell biology. Upon T-cell receptor activation and cytokine signaling, Akt phosphorylation triggers downstream cascades that promote metabolic reprogramming, proliferation, and differentiation toward effector phenotypes. While these processes are essential for generating sufficient cell numbers, they often occur at the expense of memory formation and long-term persistence. Research-grade Akt inhibitor VIII (Akti-1/2) is a cell-permeable, reversible quinoxaline compound that selectively inhibits Akt1, Akt2, and Akt3 with IC50 values of 58 nM, 210 nM, and 2.12 μM, respectively [1]. Its inhibition is PH domain-dependent, and it demonstrates exceptional specificity—showing no activity against PH domain-deficient Akt or related AGC family kinases even at high concentrations (50 μM) [1]. This specificity profile makes it particularly valuable for research applications where off-target effects could confound experimental interpretation.

Experimental Protocols and Manufacturing Procedures

Small-Scale Manufacturing Protocol

The following protocol outlines the standard procedure for incorporating this compound into research-scale CAR T-cell manufacturing, suitable for in vitro and preclinical in vivo studies:

T-cell Isolation and Activation: Isolate CD4+/CD8+ T-cells from healthy donor leukocyte cones or patient leukapheresis using Ficoll Paque density gradient centrifugation and enrichment with pan-T-cell isolation kits. Activate T-cells with TransAct (Miltenyi Biotec) or CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio in TexMACS medium supplemented with 3% human serum [2].

Inhibitor Treatment and Viral Transduction: Add this compound to a final concentration of 1-5 μM at the time of T-cell activation. Maintain this concentration throughout the culture period with media changes every 48 hours. On day 2 post-activation, transduce activated T-cells with lentiviral vectors encoding the CAR construct at a multiplicity of infection (MOI) of 5 on retronectin-coated plates [2] [3].

Cell Expansion and Harvest: Continue culture for an additional 4-6 days (total manufacturing time 8-10 days) in TexMACS medium supplemented with 10 ng/mL IL-7 and IL-15. Remove this compound during the final media change 48 hours before harvest. Assess CAR expression by flow cytometry, perform quality control checks (viability, sterility), and cryopreserve or use fresh for experiments [2] [4].

cGMP-Scale Adaptation

For clinical translation, the manufacturing process has been successfully adapted to the CliniMACS Prodigy platform. Three parallel scale-up runs comparing VIII-exposed and control products demonstrated feasibility of clinical-grade manufacturing with comparable yield and viability. GMP-grade VIII was manufactured by Ardena for these studies, confirming the compatibility of this approach with current good manufacturing practices [2].

Table 1: Key Parameters for this compound Treatment in CAR T-Cell Manufacturing

| Parameter | Optimized Condition | Alternative Options | Notes |

|---|---|---|---|

| Inhibitor Concentration | 1-5 μM | 0.25-4 μM (varies by inhibitor) | Concentration range established for VIII; other inhibitors may require optimization [2] [3] |

| Treatment Initiation | Day 0 (at activation) | Day 0-2 | Critical to begin at activation for maximal memory effect [2] |

| Treatment Duration | Entire culture (6-8 days) | First 4 days only | Extended exposure may enhance memory phenotype [2] |

| Base Medium | TexMACS | X-VIVO 15, Optimizer | Serum-free preferred for clinical translation [2] [5] |

| Cytokine Combination | IL-7 + IL-15 (10 ng/mL each) | IL-2, IL-15, IL-7/IL-15 combinations | Avoids terminal differentiation promoted by IL-2 alone [2] [4] |

| Vector Type | Lentiviral (MOI=5) | Retroviral | Higher transduction efficiency reported with Akt inhibition [2] [3] |

Phenotypic and Functional Outcomes

T-cell Subset Distribution and Memory Phenotype

Comprehensive phenotypic analysis demonstrates that this compound treatment during manufacturing consistently enriches for less-differentiated T-cell subsets with enhanced memory potential. Compared to standard manufacturing protocols, VIII-treated CAR T-products show a significant increase in the proportion of Tscm and Tcm populations, which are associated with superior persistence and antitumor activity in vivo. This shift occurs without compromising overall expansion, effectively uncoupling proliferation from differentiation. The mechanism involves FOXO1 transcription factor stabilization, which promotes the expression of genes associated with memory formation and self-renewal [2].

The enhancement of memory phenotypes is particularly pronounced in challenging clinical contexts. Notably, VIII-based manufacture demonstrated the ability to enhance Tscm/Tcm proportions even in products generated from heavily pretreated adult B-ALL patients on the ALLCAR19 study, who typically exhibit poor numbers of these desirable subsets due to prior therapy-induced T-cell senescence [2]. This suggests that Akt inhibition may help overcome patient-specific factors that normally limit product fitness.

Functional Enhancements in CAR T-Cells

Beyond phenotypic changes, VIII-treated CAR T-cells exhibit substantial functional improvements across multiple dimensions:

Enhanced Expansion and Persistence: In both in vitro chronic stimulation models and in vivo xenograft systems, VIII-treated CAR T-cells demonstrate superior expansion kinetics and prolonged persistence compared to conventionally manufactured products. This enhanced durability is particularly evident under conditions of antigen rechallenge, mimicking the clinical scenario where long-term surveillance is required to prevent relapse [2].

Improved Polyfunctionality: Single-cell proteomic analysis using the Isoplexis platform reveals that VIII-treated CAR T-cells exhibit increased polyfunctionality—the ability to simultaneously produce multiple effector molecules per cell. This functional enhancement includes elevated production of cytokines (IFN-γ, TNF-α) and chemokines associated with robust antitumor responses [2].

Metabolic Reprogramming: VIII treatment induces a distinct metabolic profile characterized by enhanced oxidative metabolism and mitochondrial fitness. This metabolic state aligns with the increased persistence observed in vivo, as memory T-cells typically rely more on oxidative phosphorylation than effector populations [2].

Th1/Th17 Skewing: Contrary to earlier concerns about potential Th2 skewing in mixed CD4/CD8 cultures, recent evidence indicates that VIII manufacture actually promotes Th1/Th17 polarization in the final product. This is particularly significant given recent clinical evidence associating type 2 functionality with long-term remission, including an 8-year leukemia remission case [2] [6].

Table 2: Comparative Functional Characteristics of this compound-Treated CAR T-Cells

| Functional Attribute | Standard Manufacturing | VIII-Treated CAR T-Cells | Assay Method | Significance |

|---|---|---|---|---|

| Tscm/Tcm Frequency | 15-30% | 40-60% | Flow cytometry (CD45RA, CD62L, CCR7) | Enhanced persistence potential [2] |

| In Vivo Expansion (Peak) | Baseline | 2-3 fold higher | Bioluminescent imaging in xenografts | Improved engraftment [2] [7] |

| Persistence (Day 30+) | Low/undetectable | Sustained presence | Flow cytometry of peripheral blood | Long-term functional activity [2] [7] |

| Polyfunctionality Index | Baseline | 1.5-2 fold higher | Single-cell proteomics (Isoplexis) | Enhanced quality of immune response [2] |

| Mitochondrial Mass | Baseline | 1.8 fold higher | Mitotracker staining | Metabolic fitness [2] |

| Tumor Control (Survival) | 40-50% at endpoint | 80-100% at endpoint | Mouse xenograft models | Superior therapeutic efficacy [2] [7] |

Clinical Translation and Emerging Alternatives

cGMP Manufacturing and Clinical Prospects

The translation of VIII-based manufacturing to clinical scale represents a critical step in addressing product-related factors contributing to CAR T-cell failure. Scale-up runs using the CliniMACS Prodigy platform have successfully demonstrated that VIII-based manufacture is feasible at clinical scale, with comparable process efficiency and product characteristics to standard manufacturing [2]. This is particularly significant for addressing the challenge of CD19+ relapse in B-ALL, where impaired CAR T-cell fitness often underlies treatment failure.

Retrospective analysis of ALLCAR19 trial products indicates that VIII-cultured AUTO1 products from B-ALL patients possess superior phenotype, metabolism, and function compared to parallel control products [2]. Most notably, VIII-based manufacture shows potential to enhance functionality even in T-cells from patients who previously experienced CD19+ relapse, suggesting this approach may help overcome intrinsic limitations in patient-derived T-cell quality.

Emerging Clinical-Grade Alternatives

While this compound has demonstrated compelling research results, it remains a research-grade compound. Recent investigations have identified capivasertib, a clinical-stage pan-AKT inhibitor, as a promising translatable alternative [7]:

Ex Vivo Treatment Optimization: Capivasertib treatment at 0.25 μM during the T-cell stimulation phase enhances antitumor activity of CAR T-cells in B-cell lymphoma models without inhibiting essential effector functions. This concentration effectively modulates gene and protein expression patterns related to memory and effector CAR T-cell functions while maintaining robust expansion capacity [7].

In Vivo Combination Therapy: Administration of capivasertib in combination with CD19-specific CAR T-cells improves early response and persistence in mice bearing PTEN-deficient lymphoma cells. This combination approach leverages continuous AKT pathway modulation in the immunosuppressive tumor microenvironment, potentially addressing a key limitation of CAR T-cell therapy in solid tumors [7].

The emergence of clinical-grade AKT inhibitors like capivasertib provides a promising pathway for translating the beneficial effects observed with VIII to investigational new drug applications and ultimately clinical practice. Both ex vivo manufacturing incorporation and in vivo combination approaches represent viable strategies for enhancing CAR T-cell persistence and activity, particularly in challenging clinical contexts such as PTEN-deficient malignancies [7].

Workflow Diagram of CAR T-Cell Manufacturing with Akt Inhibition